molecular formula C8H12N2O3 B1528275 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1695771-59-5

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No. B1528275
M. Wt: 184.19 g/mol
InChI Key: UUTFCUXNPQRESM-UHFFFAOYSA-N
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Description

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione is a chemical compound . It is related to 5,7-diazaspiro[3.4]octane-6,8-dione , which has a molecular weight of 140.14 .


Molecular Structure Analysis

The InChI code for 5,7-diazaspiro[3.4]octane-6,8-dione, a related compound, is 1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) . This provides a basis for understanding the molecular structure of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione.


Physical And Chemical Properties Analysis

5,7-diazaspiro[3.4]octane-6,8-dione, a related compound, has a molecular weight of 140.14, a melting point of 223-225 degrees Celsius, and is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds have demonstrated effective corrosion inhibition, attributed to their ability to adsorb onto the steel surface through both physical and chemical processes. The adsorption follows the Langmuir isotherm model, with π-electrons in the aromatic ring and lone-pair electrons in the methoxy group enhancing adsorption and inhibition efficiency (Chafiq et al., 2020).

Crystal Structure Analysis

The compound's crystal structure has been studied, revealing its unique conformation. It consists of two connected rings: a piperazine-2,5-dione ring adopting a slight boat conformation and a five-membered ring in an envelope conformation. These structural features play a crucial role in its reactivity and interaction with other molecules (Rohlíček et al., 2010).

Anticonvulsant Activity

Derivatives of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that specific derivatives exhibit significant protective effects on seizures, offering a promising basis for the development of new anticonvulsant agents. The structure-activity relationship (SAR) studies contribute to understanding how modifications in the chemical structure affect pharmacological activity (Madaiah et al., 2012).

Synthesis of Spiro Dilactones

Efficient methods have been developed for synthesizing triazole-containing spiro dilactones, starting from 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione derivatives. These spiro dilactones, characterized by their multifunctionality and potential for further chemical modifications, have applications in material science and organic synthesis (Ghochikyan et al., 2016).

Polymer Synthesis

The compound has been incorporated into the backbone of aromatic polyesters, demonstrating the versatility of spirodilactam structures in polymer chemistry. These polyesters exhibit excellent thermal stability and potential for creating materials with unique physical properties, such as high glass transition temperatures and inherent viscosities (Bucio et al., 2005).

Safety And Hazards

The safety information for 5,7-diazaspiro[3.4]octane-6,8-dione, a related compound, includes hazard statements H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTFCUXNPQRESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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